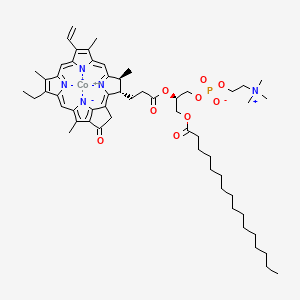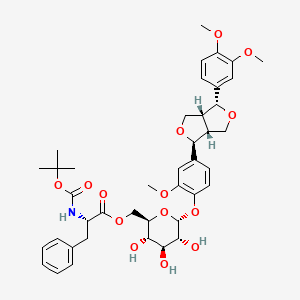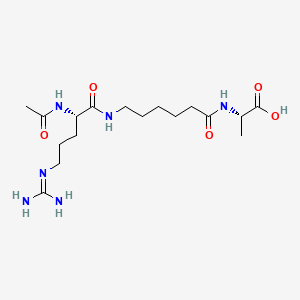
Acetyl Dipeptide-3 Aminohexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl Dipeptide-3 Aminohexanoate, also known under the trade name Bodyfensine®, is a tripeptide that enhances the skin’s natural defense mechanisms against harmful microbes. It stimulates the production of peptides called defensins, which are responsible for the first line of antimicrobial protection of the skin .
准备方法
Synthetic Routes and Reaction Conditions
Acetyl Dipeptide-3 Aminohexanoate is synthesized through a combinatorial chemistry approach. The compound is the reaction product of acetic acid and Dipeptide-3 with 6-aminohexanoic acid . The synthetic route involves the acetylation of the dipeptide, followed by the incorporation of the aminohexanoic acid moiety.
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified .
化学反应分析
Types of Reactions
Acetyl Dipeptide-3 Aminohexanoate primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable under physiological conditions and does not readily undergo oxidation or reduction reactions.
Common Reagents and Conditions
The synthesis of this compound involves common peptide synthesis reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions, and trifluoroacetic acid (TFA) for cleavage from the resin .
Major Products Formed
The major product formed from the synthesis of this compound is the tripeptide itself, with the sequence Ac-Arg-Ala-Ahx-OH .
科学研究应用
Acetyl Dipeptide-3 Aminohexanoate has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Studied for its role in enhancing the skin’s natural defense mechanisms.
Medicine: Investigated for its potential in wound healing and antimicrobial applications.
Industry: Incorporated into cosmetic formulations for its anti-aging and skin-conditioning properties
作用机制
Acetyl Dipeptide-3 Aminohexanoate exerts its effects by stimulating the production of human beta-defensins (hBD-2 and hBD-3) in keratinocytes. These defensins enhance the skin’s natural antimicrobial defense, maintaining a balance between beneficial and harmful bacteria on the skin . The molecular targets include the genes responsible for defensin production, and the pathways involved are related to the innate immune response of the skin .
相似化合物的比较
Similar Compounds
Acetyl Hexapeptide-8: Known for its anti-wrinkle properties.
Palmitoyl Pentapeptide-4: Used in anti-aging formulations.
Copper Tripeptide-1: Known for its wound healing and anti-inflammatory effects.
Uniqueness
Acetyl Dipeptide-3 Aminohexanoate is unique in its ability to specifically stimulate the production of beta-defensins, which are crucial for the skin’s antimicrobial defense. This makes it particularly effective in applications aimed at enhancing the skin’s natural barrier against microbial invasion .
属性
分子式 |
C17H32N6O5 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
(2S)-2-[6-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]propanoic acid |
InChI |
InChI=1S/C17H32N6O5/c1-11(16(27)28)22-14(25)8-4-3-5-9-20-15(26)13(23-12(2)24)7-6-10-21-17(18)19/h11,13H,3-10H2,1-2H3,(H,20,26)(H,22,25)(H,23,24)(H,27,28)(H4,18,19,21)/t11-,13-/m0/s1 |
InChI 键 |
QOBKQDFOBQKKKV-AAEUAGOBSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)CCCCCNC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
规范 SMILES |
CC(C(=O)O)NC(=O)CCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4E,5'S,6S,6'R,7R,8S,10S,11R,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,10,11,12,13,14,15-octahydroxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12368317.png)
![2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12368325.png)
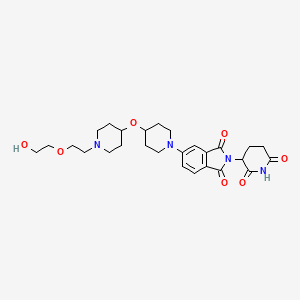

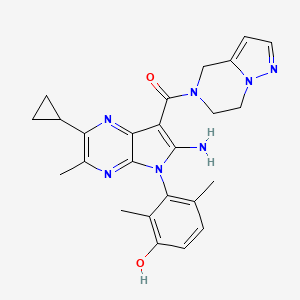

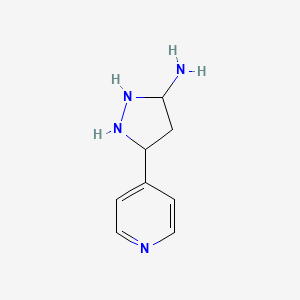

![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-methyl-1-oxidopyridin-1-ium-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B12368355.png)

![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)

